![molecular formula C20H20O3 B5836420 7-[(3,5-DIMETHYLPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B5836420.png)
7-[(3,5-DIMETHYLPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE
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Overview
Description
7-[(3,5-DIMETHYLPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a 3,5-dimethylphenylmethoxy group at the 7-position and two methyl groups at the 3 and 4 positions. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3,5-DIMETHYLPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethylphenol and 3,4-dimethylcoumarin.
Etherification: The 3,5-dimethylphenol is reacted with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form 3,5-dimethylphenylmethoxy.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
7-[(3,5-DIMETHYLPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Reduced chromen-2-one derivatives.
Substitution: Substituted chromen-2-one derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents targeting specific diseases.
Mechanism of Action
The mechanism of action of 7-[(3,5-DIMETHYLPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-3,4-dimethyl-2H-chromen-2-one: Similar structure but lacks the 3,5-dimethylphenylmethoxy group.
3,4-Dimethyl-2H-chromen-2-one: Lacks both the methoxy and 3,5-dimethylphenyl groups.
7-(Phenylmethoxy)-3,4-dimethyl-2H-chromen-2-one: Similar structure but with a phenylmethoxy group instead of the 3,5-dimethylphenylmethoxy group.
Uniqueness
The presence of the 3,5-dimethylphenylmethoxy group at the 7-position of the chromen-2-one core imparts unique chemical and biological properties to 7-[(3,5-DIMETHYLPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE. This structural feature enhances its potential as a lead compound for drug development and other applications.
Properties
IUPAC Name |
7-[(3,5-dimethylphenyl)methoxy]-3,4-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-12-7-13(2)9-16(8-12)11-22-17-5-6-18-14(3)15(4)20(21)23-19(18)10-17/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLJQMRUOQMUOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)COC2=CC3=C(C=C2)C(=C(C(=O)O3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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